ヒポクレリン b

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hypocrellin B is a natural compound that exhibits antibacterial, anti-metastatic, and anticancer chemotherapeutic activities . It inhibits the proliferation of Staphylococcus by increasing ROS levels and damaging cell walls . It is also a photostable, efficient generator of singlet oxygen .

Synthesis Analysis

Hypocrellin B is a natural pigment from Shiraia bambusicola, a fungus. The production of Hypocrellin B can be increased by manipulating fermentation conditions . A study found that alternative splicing (AS) in key functional genes of Hypocrellin B biosynthesis occurred under certain abiotic stresses .Molecular Structure Analysis

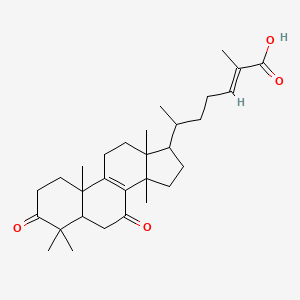

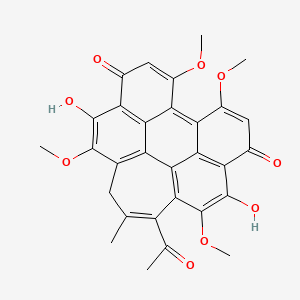

Hypocrellin B is a perylenequinone derivative with an oxidized pentacyclic core . It has two major fluorescence peaks, a neutral mono-molecule at 610 nm, and an excited proton at 660 nm .Chemical Reactions Analysis

Hypocrellin B has been used in a photocatalytic advanced oxidation process (PAOP) to degrade rhodamine B, a model organic pollutant . The process involves the generation of reactive oxygen species (ROS) under light irradiation .Physical And Chemical Properties Analysis

Hypocrellin B is a photostable compound . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect .科学的研究の応用

抗菌剤

HBは、抗菌剤としての用途で広く知られています {svg_1}. HBは、さまざまな種類の微生物に対抗するためのさまざまな研究で使用されており、微生物学および感染症の分野に貢献しています。

抗癌剤

HBは、抗癌剤として有望な結果を示しています {svg_2}. 食道癌、鼻咽頭癌、肺癌、卵巣癌など、さまざまな種類の癌で研究されています {svg_3}. 癌治療におけるHBの可能性は、癌研究と治療のための新しい道を切り開きます。

抗ウイルス光線力学療法剤

HBは、抗ウイルス光線力学療法剤としての用途で知られています {svg_4}. HBは、ヒト免疫不全ウイルス(HIV)およびSARS-CoV-2による感染に対して活性を示しています {svg_5}. これにより、HBはウイルス学およびパンデミック研究の分野における重要な化合物となっています。

光線力学療法(PDT)における光増感剤

HBは、伝統的な中国医学のHypocrella bambuseaから単離された天然に存在する光増感剤です {svg_6}. HBは優れた光線力学的特性と低い暗所毒性を備えています {svg_7}. PDTにおけるHBの使用は、癌や感染症などのさまざまな疾患の治療に有望な化合物となっています {svg_8}.

伝統的な中国医学

HBは、中国の民間療法で何世紀にもわたって、さまざまな皮膚病、胃の病気、関節リウマチの治療に使用されてきました {svg_9}. これは、伝統医学におけるHBの重要性とその分野におけるさらなる研究の可能性を強調しています。

バイオテクノロジーによる生産

天然のストロマ資源の制限を考慮して、Shiraia spp.を用いた沈水発酵は、HB生産のための有望な代替バイオテクノロジーと見なされています {svg_10}. これは、HBの大規模生産のための新しい可能性を開き、さまざまな用途でHBをより利用しやすくします {svg_11}.

作用機序

Target of Action

Hypocrellin B (HB) is a lipid-soluble natural pigment of perylenequinone derivative . It is considered as a potential photosensitizer for photodynamic therapy . The primary targets of HB are abnormal cells, specifically those expressing high levels of H2O2 . HB has been shown to have significant anti-tumor, anti-viral, and anti-microbial properties .

Mode of Action

Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen (1O2), superoxide (O2−), hydroxyl radical (•OH), and hydrogen peroxide (H2O2) . These ROS can cause damage to the cells, leading to cell death . HB’s interaction with its targets results in significant increases in ROS production . This interaction is facilitated by the use of light or ultrasound, which activates HB .

Biochemical Pathways

The biosynthesis of HB involves a non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA, which is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but Type-I mechanism might play a more important role in the aqueous dispersion .

Pharmacokinetics

HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance helps to limit the undesired side effects of HB in chemotherapeutic applications .

Result of Action

The sonodynamic action of HB significantly suppresses cell viability and induces survival reduction of cells in a HB dose-dependent manner . It causes excessive ROS accumulation, mitochondrial dysfunction, cell apoptosis, DNA fragmentation, and nuclear morphological damage . Moreover, the cytotoxicity and cell apoptosis induced by the sonodynamic action of HB are remarkably rescued by the caspase spectrum inhibitor z‐VAD‐fmk .

Action Environment

The action of HB is influenced by environmental factors such as the presence of light or ultrasound, which are required to activate the compound . Furthermore, the presence of H2O2 in the environment can activate a photosensitizer based on the 1,3-dicarbonyl enol moieties of HB . The photosensitizer shows negligible photosensitizing ability without H2O2, but the release of HB from the photosensitizer by the reaction with H2O2 regenerates the photosensitizing ability .

Safety and Hazards

将来の方向性

Research is ongoing to explore the potential of Hypocrellin B in various therapeutic areas. For instance, it has been proposed as a potential treatment for SARS-CoV-2 infection . Additionally, the combination of Hypocrellin B with nanoparticles has shown promise in enhancing the therapeutic outcomes of photodynamic therapy .

生化学分析

Biochemical Properties

Hypocrellin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of reactive oxygen species (ROS) during photodynamic therapy

Cellular Effects

Hypocrellin B has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Hypocrellin B exhibits selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation .

Molecular Mechanism

The mechanism of action of Hypocrellin B is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored and understood.

Temporal Effects in Laboratory Settings

The effects of Hypocrellin B change over time in laboratory settings. Studies have shown a significant decrease in emission intensity after about 30 minutes of exposure to white light . This suggests that Hypocrellin B may have certain stability and degradation characteristics that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Hypocrellin B vary with different dosages in animal models .

Metabolic Pathways

Hypocrellin B is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The biosynthetic pathway of Hypocrellin B has been proposed, involving the non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA as the first pathway enzyme .

Transport and Distribution

Hypocrellin B is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Hypocrellin B can be assembled within the apoferritin nanocage, improving its water solubility and tumor selectivity .

Subcellular Localization

The subcellular localization of Hypocrellin B and its effects on activity or function are areas of active research. Studies have shown that Hypocrellin B is distributed in mitochondria and lysosomes as well as in endoplasmic reticulum and Golgi apparatus . This suggests that Hypocrellin B may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXTMAIKRQSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123940-54-5 |

Source

|

| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)